L-Ccg-I - 117857-93-9

L-Ccg-I

Catalog Number: EVT-1174013
CAS Number: 117857-93-9
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Ccg-I, commonly known as L-CCG-I, is a synthetic amino acid derivative classified as a metabotropic glutamate receptor (mGluR) agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts specifically on group II mGluRs, which are primarily found in the central nervous system. [, ] This compound serves as a crucial tool in scientific research, particularly in neuroscience, to investigate the roles and functions of group II mGluRs in various physiological and pathological processes.

Classification
  • Chemical Class: Amino acid derivative
  • Biological Activity: Agonist for mGluR2
  • Source: Isolated from Blighia sapida
Synthesis Analysis

The synthesis of (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine has been achieved through various methods, emphasizing stereoselectivity and efficiency.

Key Synthesis Methods

Molecular Structure Analysis

The molecular structure of (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine can be described as follows:

  • Molecular Formula: C_5H_7NO_4
  • Molecular Weight: 145.11 g/mol
  • Structural Features:
    • Contains a cyclopropane ring bonded to a carboxylic acid and an amino group.
    • The specific stereochemistry at the 2-position and 1'-position contributes significantly to its agonistic activity at mGluR2.
Chemical Reactions Analysis

(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine participates in various chemical reactions that are significant for its biological function:

  1. Agonistic Interaction with mGluR2:
    • The compound binds to mGluR2, leading to downstream signaling cascades that modulate neurotransmitter release.
    • This interaction is crucial in understanding its role in synaptic plasticity and potential neuroprotective effects .
  2. Modification Reactions:
    • The compound can undergo modifications such as methylation at specific positions to alter its receptor selectivity and potency.
    • For example, alpha-methylation can convert L-CCG-I from an agonist to an antagonist at mGluR2 .
Mechanism of Action

The mechanism of action of (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine primarily involves its interaction with metabotropic glutamate receptors:

  • Receptor Binding:
    • Upon binding to mGluR2, L-CCG-I induces conformational changes in the receptor that activate intracellular signaling pathways.
  • Signal Transduction:
    • This activation leads to increased intracellular calcium levels and modulation of neurotransmitter release, affecting synaptic transmission and plasticity.

Relevant Data

Studies have shown that L-CCG-I effectively enhances synaptic responses in neuronal cultures, indicating its potential role in cognitive functions and memory formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine include:

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and polar solvents; limited solubility in non-polar solvents.
  • Melting Point: Approximately 150°C (decomposes)
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.

These properties are essential for understanding how the compound behaves in biological systems and during synthesis.

Applications

(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine has several scientific applications:

  1. Neuroscience Research:
    • Used as a tool compound to study glutamatergic signaling pathways and their implications in neurodegenerative diseases.
  2. Therapeutic Potential:
    • Investigated for its potential use in treating conditions such as anxiety disorders, schizophrenia, and other cognitive dysfunctions due to its modulatory effects on glutamate receptors.
  3. Pharmacological Studies:
    • Employed in pharmacological studies to develop new drugs targeting mGluRs for various neurological disorders .
Introduction to (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine

Structural and Stereochemical Features of Cyclopropyl Glycine Analogues

The defining structural element of L-CCG-I is the cyclopropane ring fused to the glycine α-carbon, creating a rigid scaffold that incorporates both the α-carboxylate and the γ-carboxylate functionalities. The stereochemistry—denoted by the (2S,1'S,2'S) configuration—is paramount for its biological activity. This specific arrangement positions the functional groups to replicate the spatial orientation observed in extended conformations of L-glutamate. The cyclopropane ring introduces significant torsional strain, effectively locking the relative positions of the C(2) (bearing the glycine moiety) and the C(1') and C(2') carbons (bearing the distal carboxylate) [2] [4].

  • Conformational Restriction: Nuclear magnetic resonance (NMR) spectroscopy combined with molecular dynamics (MD) simulations in aqueous solution has elucidated the preferred conformations of L-CCG-I. The molecule predominantly adopts a ‘t-A’ conformation characterized by specific torsion angles: χ1 [α-CO2––C(2)–C(3)–C(4)] and χ2 [α-N⁺–C(2)–C(3)–C(4)–γ-CO2–]. This conformation closely resembles an extended glutamate chain [2].
  • Electrostatic Properties: Quantum chemical calculations reveal distinct charge distributions across the cyclopropane ring, particularly around the C(3) and C(4) atoms (corresponding to the β- and γ-carbons of glutamate). These electrostatic properties differ from unconstrained glutamate and contribute to the molecule's binding affinity and receptor selectivity profile [2].
  • Key Spatial Distances: The enforced conformation dictates critical distances between pharmacophoric elements: d1 (α-N⁺ to γ-CO2⁻) and d2 (α-CO2⁻ to γ-CO2⁻). These distances are crucial determinants for fitting into and activating specific glutamate receptor binding pockets [2].

Historical Development and Discovery in Glutamate Receptor Research

The discovery and investigation of L-CCG-I were intrinsically linked to efforts to understand the expanding complexity of glutamate receptors. Following the initial cloning of metabotropic glutamate receptors in the early 1990s, the need arose for pharmacological tools to differentiate between receptor subtypes (Group I, II, and III) and between metabotropic (coupled to G-proteins) and ionotropic (ligand-gated ion channels) receptors [3] [6].

  • Early Synthesis and Screening: Initial synthetic efforts in the late 1980s and early 1990s focused on creating cyclopropane-containing glutamate analogues. L-CCG-I emerged from this work as a potent agonist. Early pharmacological screening demonstrated that L-CCG-I was not merely a broad glutamate receptor activator but exhibited significant selectivity towards metabotropic receptors, particularly Group II (mGlu2 and mGlu3), distinguishing it from other isomers like L-CCG-IV, which showed activity at ionotropic NMDA receptors [4] [5] [7].
  • Role in Receptor Classification: The distinct activity profile of L-CCG-I was instrumental in defining the agonist pharmacology of Group II mGluRs. Its ability to potently activate mGlu2/3 receptors, often at lower concentrations than the endogenous ligand glutamate, provided a critical tool for characterizing the signal transduction pathways (inhibition of adenylyl cyclase via Gi/o proteins) and physiological roles of these receptors [5] [6].
  • Driving SAR Studies: The discovery of L-CCG-I's activity stimulated extensive Structure-Activity Relationship studies. Modifications, such as α-methylation, converted L-CCG-I from a potent Group II agonist into a selective Group II antagonist, highlighting the sensitivity of these receptors to steric alterations near the α-carbon and providing valuable mechanistic insights and new pharmacological tools [5].

Table 1: Key Cyclopropylglycine Isomers and Receptor Selectivity

Compound NameStereochemistryPrimary Receptor TargetsKey Activity
L-CCG-I(2S,1'S,2'S)Group II mGluRs (mGlu2/3)Potent, selective agonist
L-CCG-IV(2S,1'R,2'S)NMDA ReceptorsNMDA receptor agonist
(S)-CCG-IV (refers to NMDA ligand)(2S,1'R,2'S)NMDA Receptors (subtype dependent)NMDA agonist, used in subunit selectivity studies
α-Methyl-L-CCG-I(2S,1'S,2'S)Group II mGluRs (mGlu2/3)Selective antagonist

Role as a Conformationally Constrained Glutamate Analogue

Glutamate possesses significant flexibility around its C(α)-C(β) and C(β)-C(γ) bonds, allowing it to adopt multiple conformations in solution. A fundamental hypothesis is that distinct glutamate receptor subtypes recognize and are activated by different glutamate conformations (e.g., folded vs. extended). Conformationally constrained analogues like L-CCG-I were designed to test this hypothesis by "locking" glutamate into specific shapes [2] [4].

  • Mimicking the Extended Conformation: The cyclopropane ring in L-CCG-I enforces an extended chain geometry between the α-carbon and the distal γ-carboxylate. This specific geometry is optimal for docking into the Venus Flytrap domain (VFD) of Group II metabotropic glutamate receptors (mGlu2 and mGlu3). The ‘t-A’ conformation observed in solution for L-CCG-I closely matches the bound conformation required for efficient closure of the mGlu2/3 VFD, leading to receptor activation [2] [6].
  • Revealing Receptor Subtype Preferences: The high potency and selectivity of L-CCG-I for Group II mGluRs versus Group I (mGlu1/5) or Group III (mGlu4/6/7/8), or versus ionotropic AMPA or kainate receptors, provided compelling evidence that these receptor subfamilies have distinct conformational requirements for their endogenous agonist. The molecule's rigidity allowed researchers to map the steric and electrostatic constraints within the binding pockets of different receptor classes [5] [6].
  • Foundation for Drug Design: The success of L-CCG-I demonstrated the power of conformational restriction in designing selective glutamate receptor ligands. Its structure served as a critical pharmacophore model and a starting point for developing more potent, selective, and bioavailable Group II mGluR agonists and antagonists, including systemically active compounds like LY354740 and LY379268, which retained the key spatial relationships established by the cyclopropane constraint [4] [6].

Table 2: Comparison of Glutamate and L-CCG-I

FeatureL-Glutamate(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I)Significance
Backbone FlexibilityHigh (rotatable Cα-Cβ, Cβ-Cγ)Very Low (cyclopropane ring constraint)L-CCG-I probes specific bioactive conformations
Primary Conformation in SolutionMultiple interconverting formsDominant 't-A' extended conformationMimics glutamate's bound state at Group II mGluR
Key Distance (N⁺ to γ-COO⁻)Variable (d1)Fixed distance enforced by ring stereochemistryCritical determinant for receptor fit/activity
Receptor SelectivityBroad (all Glu receptors)Selective for Group II mGluRs (mGlu2/3)Validates distinct conformational demands per subtype

Properties

CAS Number

117857-93-9

Product Name

(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine

IUPAC Name

(1S,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1

InChI Key

GZOVEPYOCJWRFC-HZLVTQRSSA-N

SMILES

C1C(C1C(=O)O)C(C(=O)O)N

Synonyms

(alpha-carboxycyclopropyl)glycine
(alpha-carboxycyclopropyl)glycine, (1R-(1alpha(S*),2alpha))-isomer
(alpha-carboxycyclopropyl)glycine, (1R-(1alpha(S*),2beta))-isomer
(alpha-carboxycyclopropyl)glycine, (1S-(1alpha(R*),2alpha))-isomer
(alpha-carboxycyclopropyl)glycine, (1S-(1alpha(R*),2beta))-isomer
2-(carboxycyclopropyl)glycine
3,4-cyclopropylglutamate
alpha-(carboxycyclopropyl)glycine
CCPG
L-2-(carboxypropyl)glycine
L-CCG III
L-CCG-I
L-CCG-II

Canonical SMILES

C1C(C1C(=O)O)C(C(=O)O)N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.